molecular formula C25H19Cl2P B14603356 Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- CAS No. 59625-57-9

Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-

Cat. No.: B14603356
CAS No.: 59625-57-9
M. Wt: 421.3 g/mol
InChI Key: LKPFHPXTAXEWFV-UHFFFAOYSA-N
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Description

Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides, commonly known as Wittig reagents. These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom, which in turn is bonded to a phenyl group. This particular compound is used in organic synthesis, especially in the formation of alkenes through the Wittig reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is typically synthesized via the Wittig reaction. The preparation involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. This salt is then deprotonated using a strong base such as butyllithium to form the ylide . The general reaction scheme is as follows:

    Formation of Phosphonium Salt: [ \text{Ph}_3\text{P} + \text{R-X} \rightarrow \text{Ph}_3\text{P}- \text{X}^- ]

    Formation of Ylide: [ \text{Ph}_3\text{P}- + \text{Base} \rightarrow \text{Ph}_3\text{P=R} + \text{Base-H} ]

Industrial Production Methods

Industrial production of phosphoranes typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired ylide and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a nucleophilic addition to the carbonyl group, followed by the formation of a four-membered ring intermediate called oxaphosphetane, which decomposes to yield the alkene and triphenylphosphine oxide .

Common Reagents and Conditions

Major Products

The major products of the Wittig reaction involving phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .

Scientific Research Applications

Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- in the Wittig reaction involves the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which then undergoes cyclization to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is unique due to the presence of the 2,4-dichlorophenyl group, which can influence the reactivity and selectivity of the Wittig reaction. This makes it particularly useful in synthesizing alkenes with specific substituents and properties .

Properties

CAS No.

59625-57-9

Molecular Formula

C25H19Cl2P

Molecular Weight

421.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)methylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C25H19Cl2P/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H

InChI Key

LKPFHPXTAXEWFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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